![molecular formula C12H15N3 B2965975 2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine CAS No. 1216172-03-0](/img/structure/B2965975.png)
2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine
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Overview
Description
“2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine” is a compound that has been studied in the context of its potential use in photovoltaic devices . It is a part of the family of platinum-group metal complexes, which are important for modern photovoltaic devices . The structure of this compound was established by 1H, 13C NMR spectroscopy and mass spectrometry .
Synthesis Analysis
The synthesis of this compound involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Molecular Structure Analysis
The molecular structure of “2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine” was established by 1H, 13C NMR spectroscopy . The 1H NMR (CDCl3, ppm) values are: δ 8.00–7.87 (m, 4H), 7.75 (s, 1H), 7.64 (s, 1H), 7.61–7.53 (m, 1H), 7.15–7.03 (m, 3H), 6.20 (s, 1H), 3.97 (s, 6H), 2.21 (s, 3H). The 13C NMR (CDCl3, ppm) values are: δ 139.1, 138.6, 137.5, 131.5, 131.0, 130.9, 124.7, 124.6, 124.5, 124.0, 122.3, 109.9, 96.5, 39.5, 9.7 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine” include the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine” include its molecular weight, which is 223.70 . The compound is a solid . More detailed properties such as melting point, boiling point, and density are not available in the current literature .Scientific Research Applications
Antimicrobial Activity
Compounds containing the imidazole ring, such as 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethan-1-amine, have been reported to exhibit a broad range of antimicrobial activities. These include antibacterial , antimycobacterial , and antifungal properties . The structure allows for interaction with microbial cell membranes, leading to potential use in treating infectious diseases.
Anti-inflammatory Properties
The pyrazole moiety present in this compound is associated with anti-inflammatory effects. This makes it a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Antitumor Applications
Imidazole derivatives have shown promise in antitumor research, with potential applications in chemotherapy. The compound’s ability to interfere with cell division and proliferation may be harnessed to develop novel cancer treatments .
Antidiabetic Effects
Research has indicated that imidazole-containing compounds can play a role in managing diabetes. They may influence insulin release or mimic insulin’s effects, providing a new avenue for diabetes treatment .
Antihistaminic Uses
Due to the presence of the imidazole ring, compounds like 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethan-1-amine can serve as antihistamines. They could be used to alleviate allergic reactions by blocking histamine receptors .
Antiviral Potential
The structural complexity of imidazole derivatives gives them the potential to act against viruses. They could be designed to inhibit viral replication or to interfere with proteins critical to the viral life cycle .
Cardiovascular Research
Imidazole compounds have been evaluated for their cardiovascular effects, such as producing sympathoinhibition and hypotension. This suggests possible applications in treating hypertension and other cardiovascular disorders .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies, which are crucial in drug design. It can be used to predict the interaction between the compound and target proteins, aiding in the development of drugs with specific actions .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of “2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine” could involve further exploration of its potential use in photovoltaic devices . More detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could also be beneficial.
properties
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15-9-12(8-14-15)11-4-2-10(3-5-11)6-7-13/h2-5,8-9H,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPTVMJBOHDNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethan-1-amine |
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